molecular formula C17H12N4O3 B7476800 6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B7476800
M. Wt: 320.30 g/mol
InChI Key: SSHDLDPTWKYNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, also known as FPyOx, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a heterocyclic molecule that contains both pyridine and oxazole rings, which are known to have various biological activities.

Scientific Research Applications

6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been studied for its potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can enhance cognitive function. In cancer research, this compound has been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells. In drug discovery, this compound has been used as a lead compound to design and develop new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is not fully understood, but it is believed to act on various molecular targets in cells. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting these molecular targets, this compound can induce various cellular responses, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. In vitro studies have shown that this compound can induce apoptosis in cancer cells and can enhance cognitive function in neurons. This compound has also been shown to inhibit the growth of cancer cells and can sensitize cancer cells to chemotherapy. In vivo studies have shown that this compound can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to interact with other molecules in cells, which can complicate its mechanism of action.

Future Directions

There are several future directions for the study of 6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. One direction is to further investigate its potential as an anticancer agent and to develop new drugs based on its structure. Another direction is to study its potential as a neuroprotective agent and to develop new drugs for the treatment of neurodegenerative diseases. Additionally, future studies could investigate the effects of this compound on other molecular targets in cells and its potential for use in combination therapy.

Synthesis Methods

6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound starts with the reaction of 2-cyanopyridine with furfural in the presence of a base to form 6-(furan-2-yl)-3-methylpyridine-2-carbonitrile. This intermediate product is then reacted with 2-aminooxazole in the presence of a coupling agent to form the final product, this compound.

properties

IUPAC Name

6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-10-15-12(16(22)19-11-4-2-6-18-9-11)8-13(14-5-3-7-23-14)20-17(15)24-21-10/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHDLDPTWKYNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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